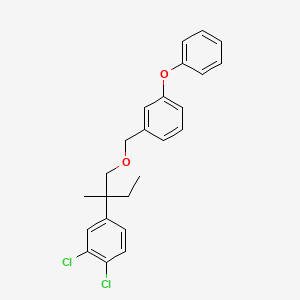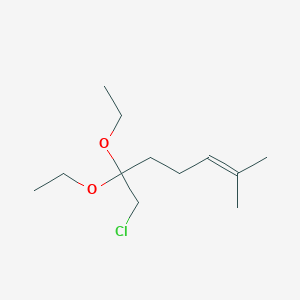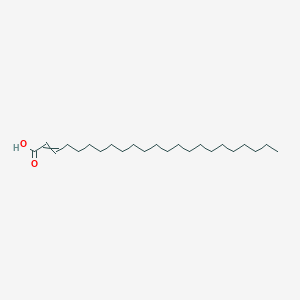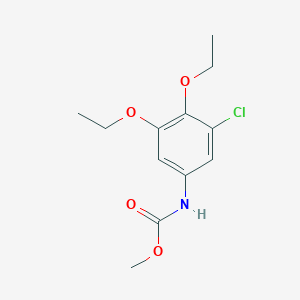
Methyl (3-chloro-4,5-diethoxyphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (3-chloro-4,5-diethoxyphenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various applications, including as pesticides, pharmaceuticals, and in organic synthesis. This compound is characterized by the presence of a chloro group, two ethoxy groups, and a carbamate group attached to a phenyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3-chloro-4,5-diethoxyphenyl)carbamate typically involves the reaction of 3-chloro-4,5-diethoxyphenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The general reaction scheme is as follows:
Starting Materials: 3-chloro-4,5-diethoxyphenol and methyl isocyanate.
Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, at a temperature range of 0-25°C.
Catalysts: A base such as triethylamine or pyridine may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The process involves the same starting materials and reaction conditions but is optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (3-chloro-4,5-diethoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) can be used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl carbamates.
Aplicaciones Científicas De Investigación
Methyl (3-chloro-4,5-diethoxyphenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on enzyme activity and protein interactions.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes.
Industry: Utilized in the production of pesticides and herbicides due to its carbamate structure.
Mecanismo De Acción
The mechanism of action of Methyl (3-chloro-4,5-diethoxyphenyl)carbamate involves the inhibition of specific enzymes, particularly those containing serine residues in their active sites. The carbamate group forms a covalent bond with the serine residue, leading to the inactivation of the enzyme. This mechanism is similar to that of other carbamate-based inhibitors.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (3-chloro-4-methylphenyl)carbamate
- Methyl (3-chloro-4-methoxyphenyl)carbamate
- Methyl (3-chloro-4-ethoxyphenyl)carbamate
Uniqueness
Methyl (3-chloro-4,5-diethoxyphenyl)carbamate is unique due to the presence of two ethoxy groups, which can influence its reactivity and interactions with biological targets. This structural feature distinguishes it from other similar carbamates and may contribute to its specific applications and effectiveness.
Propiedades
Número CAS |
84971-64-2 |
|---|---|
Fórmula molecular |
C12H16ClNO4 |
Peso molecular |
273.71 g/mol |
Nombre IUPAC |
methyl N-(3-chloro-4,5-diethoxyphenyl)carbamate |
InChI |
InChI=1S/C12H16ClNO4/c1-4-17-10-7-8(14-12(15)16-3)6-9(13)11(10)18-5-2/h6-7H,4-5H2,1-3H3,(H,14,15) |
Clave InChI |
RREOIDCARMUIES-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=CC(=C1)NC(=O)OC)Cl)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


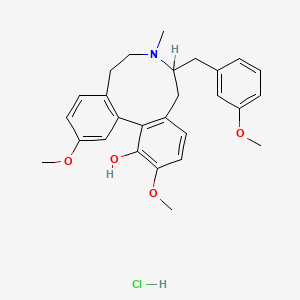
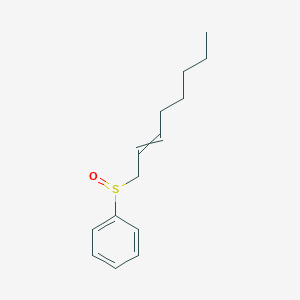
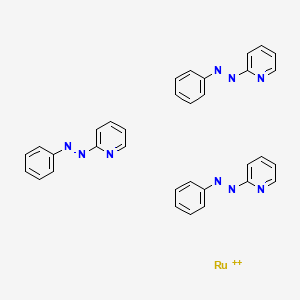
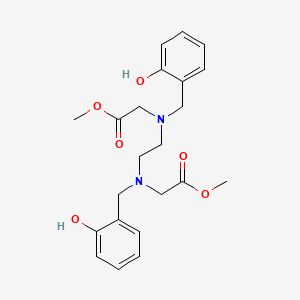
![5-Iodo-N,N-bis(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine](/img/structure/B14418693.png)
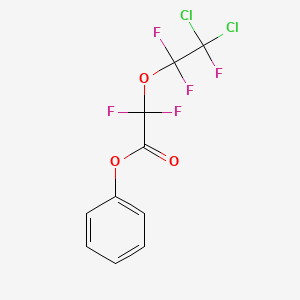
![(3S)-3-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14418706.png)

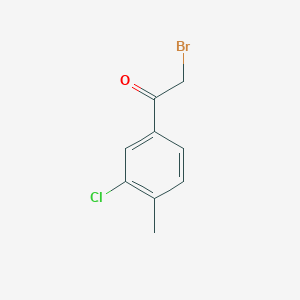
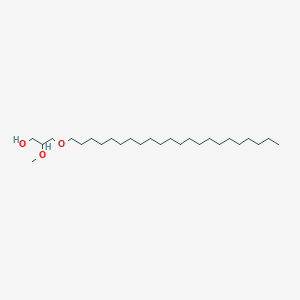
![Methyl [3-chloro-4-(4-propoxyphenoxy)phenyl]carbamate](/img/structure/B14418727.png)
